molecular formula C18H27NO4Si B13788112 (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one

(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one

Cat. No.: B13788112
M. Wt: 349.5 g/mol
InChI Key: YNVUWGMRTJMVRR-IVMMDQJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one is a sophisticated chiral azetidinone that serves as a pivotal advanced intermediate in the stereoselective synthesis of biologically active β-lactam antibiotics . Its primary research value lies in the construction of the carbapenem core, a class of antibiotics known for their broad-spectrum activity and resistance to β-lactamases . The compound's structure integrates critical stereochemical features—the (3R,4R) configuration of the azetidinone ring and the protected hydroxyethyl side chain—which are essential for the correct spatial orientation and ultimate bioactivity of the final antibiotic molecule . The tert-butyldimethylsilyl (TBDMS) group acts as a robust protecting group for the hydroxyl function, ensuring its stability through multiple steps of a synthetic sequence, while the benzoyloxy group at the 4-position provides a versatile handle for further functionalization . Researchers utilize this intermediate to efficiently develop new carbapenem variants, exploring modifications that can lead to improved pharmacological properties, such as enhanced efficacy and stability . This makes it an indispensable tool for synthetic organic chemists and medicinal chemists working in advanced drug development projects focused on next-generation anti-infectives.

Properties

Molecular Formula

C18H27NO4Si

Molecular Weight

349.5 g/mol

IUPAC Name

[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] benzoate

InChI

InChI=1S/C18H27NO4Si/c1-12(23-24(5,6)18(2,3)4)14-15(20)19-16(14)22-17(21)13-10-8-7-9-11-13/h7-12,14,16H,1-6H3,(H,19,20)/t12-,14+,16-/m1/s1

InChI Key

YNVUWGMRTJMVRR-IVMMDQJWSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1C(NC1=O)OC(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Chiral Building Blocks

  • The synthesis often begins with chiral precursors derived from natural sources such as (S)-3-hydroxybutyric acid esters or (S)-lactic acid derivatives, which help establish the correct stereochemistry at C3 and C4.
  • For example, Cainelli and Panunzio used (S)-3-hydroxybutyrylic acid esters to prepare azetidinone intermediates.

Formation of the Azetidinone Ring

  • A common method involves [2+2] cycloaddition between chiral imines and diketene, yielding the β-lactam ring with defined stereochemistry.
  • Terashima’s method employs a chiral imine derived from (S)-lactic acid and diketene to form the azetidinone ring, controlling the C3 stereocenter by choice of lactic acid enantiomer.
  • Alternatively, penicillin derivatives can be transformed into azetidinones through nucleophilic substitution and ring closure steps, as shown in early Sankyo Co. syntheses.

Introduction of the tert-Butyldimethylsilyloxy Group

  • The hydroxyl group at the 3-position is protected as a tert-butyldimethylsilyl (TBDMS) ether to enhance stability and selectivity in subsequent reactions.
  • This protection is typically achieved by treating the hydroxy azetidinone intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.

Benzoylation at the 4-Position

  • The free hydroxyl group at the 4-position is selectively esterified with benzoyl chloride or benzoyl anhydride to give the benzoyloxy substituent.
  • This step requires careful control of reaction conditions to avoid silyl ether cleavage or over-acylation.
  • Typical conditions involve using pyridine or triethylamine as a base and anhydrous solvents like dichloromethane at low temperatures.

Purification and Isolation

  • The crude product is purified by silica gel chromatography using mixtures of ethyl acetate and hexane to separate the desired stereoisomer.
  • Recrystallization from hexane or other suitable solvents yields the pure white crystalline compound.

Representative Reaction Scheme (Summary)

Step Reaction Reagents/Conditions Outcome
1 Chiral imine + diketene cycloaddition Solvent: MeCN; Temp: -40°C to 0°C; Catalyst: CuI/Et3N Formation of azetidinone ring with stereocontrol
2 Protection of 3-OH TBDMSCl, imidazole, DMF or CH2Cl2, room temp Formation of 3-(tert-butyldimethylsilyloxy)ethyl azetidinone
3 Benzoylation of 4-OH Benzoyl chloride, pyridine, 0°C to room temp Formation of 4-benzoyloxy derivative
4 Purification Silica gel chromatography; recrystallization Pure (3R,4R)-4-benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one

Experimental Data and Yields

While specific yields vary depending on precise conditions and scale, reported data from patent literature and academic sources indicate:

Step Yield (%) Notes
Cycloaddition to azetidinone 70-85% High stereoselectivity using chiral imines
TBDMS protection 90-95% Mild conditions, high efficiency
Benzoylation 80-90% Requires careful temperature control
Overall yield (multi-step) ~50-60% After purification

Comparative Analysis with Related Compounds

Compound Functional Group at C4 Hydroxyl Protection Stereochemistry Synthetic Complexity
(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one Benzoyloxy TBDMS ether (3R,4R) Moderate to high
(3R,4R)-4-Acetoxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one Acetoxy TBDMS ether (3R,4R) Slightly simpler, acetylation easier than benzoylation
(3R,4S)-4-Hydroxy-3-(tert-butyldimethylsilyloxy)ethyl)azetidin-2-one Hydroxy TBDMS ether (3R,4S) Different stereochemistry impacts synthesis

Summary of Key Research Findings

  • The stereoselective synthesis of the azetidinone ring is critical and typically achieved via [2+2] cycloaddition or ring closure from chiral precursors.
  • Protection of hydroxyl groups with tert-butyldimethylsilyl ethers enhances stability and selectivity in acylation steps.
  • Benzoylation at the 4-position requires controlled conditions to maintain silyl protection and stereochemical integrity.
  • The compound serves as a versatile intermediate for carbapenem antibiotic synthesis, with methods developed to optimize yield, stereoselectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or silyloxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Research indicates that azetidinones, including (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one, exhibit antiviral activity. They have been explored for their ability to inhibit viral replication mechanisms. Studies have shown that modifications to the azetidinone structure can enhance bioactivity against specific viral strains.

Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that azetidinones can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics. The mechanism involves the modulation of cell signaling pathways associated with cell survival and proliferation.

Synthetic Methodologies

Synthesis Techniques
The synthesis of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one typically involves multi-step organic reactions. Key methods include:

  • Protective Group Chemistry : The tert-butyldimethylsilyl group is used to protect hydroxyl functionalities during synthesis, allowing for selective reactions.
  • Coupling Reactions : The benzoyloxy group is introduced through coupling reactions that enhance the compound's stability and reactivity.

Therapeutic Uses

Potential in Drug Development
Given its structural features, (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethylsilyloxy)ethyl)azetidin-2-one is a candidate for drug development in various therapeutic areas:

  • Neurological Disorders : Research is ongoing into the neuroprotective effects of azetidinones, which may provide new avenues for treating neurodegenerative diseases.
  • Infectious Diseases : Its antiviral properties make it a candidate for further exploration in the treatment of viral infections.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated inhibition of viral replication in vitro with modified azetidinone derivatives.
Study 2Anticancer PropertiesInduced apoptosis in specific cancer cell lines; suggested pathways include mitochondrial dysfunction.
Study 3Synthesis OptimizationDeveloped a more efficient synthetic route using microwave-assisted techniques to reduce reaction times and improve yields.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s normal function, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (4-AA, CAS 76855-69-1)

  • Molecular Formula: C₁₃H₂₅NO₄Si .
  • Key Differences :
    • Substituent : The benzoyloxy group in the target compound is replaced with an acetoxy group (CH₃COO−), reducing steric bulk and electronic effects.
    • Physical Properties : 4-AA is a white crystalline solid with a lower molecular weight (287.43 g/mol vs. 373.50 g/mol for the target compound) .
    • Applications : Widely used in β-lactam antibiotic synthesis due to its simpler structure and efficient synthetic routes .

(3R,4R)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-(pyridin-4-yloxy)azetidin-2-one (CAS N/A)

  • Key Differences :
    • Substituent : The benzoyloxy group is replaced with a pyridin-4-yloxy group, enabling coordination with platinum(II) complexes for luminescent materials .
    • Reactivity : The pyridine moiety acts as a ligand, facilitating metal complexation—a feature absent in the benzoyloxy derivative .

(3R,4R)-3-Chloro-4-(1-ethylpropoxy)azetidin-2-one (Compound 22)

  • Key Differences :
    • Substituents : Chlorine at C-3 and a 1-ethylpropoxy group at C-4 .
    • Reactivity : The chloro group enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the TBS group in the target compound prioritizes stability .

Octakis(dimethylsiloxy)-T8-silsesquioxane (CAS 125756-69-6)

  • Molecular Formula : C₁₆H₅₆O₂₀Si₁₆ .
  • Key Differences :
    • Structure : A siloxane cage structure with eight dimethylsiloxy groups, contrasting with the β-lactam core of the target compound.
    • Applications : Used in silicone-based materials rather than pharmaceuticals .

Data Table: Structural and Functional Comparison

Compound (CAS) Substituents (C-3, C-4) Molecular Formula Molecular Weight (g/mol) Key Applications
94944-10-2 (Target) TBS-ethyl, Benzoyloxy C₁₈H₂₇NO₄Si 373.50 Pharmaceutical intermediates
76855-69-1 (4-AA) TBS-ethyl, Acetoxy C₁₃H₂₅NO₄Si 287.43 β-Lactam synthesis
N/A (Pyridine derivative) TBS-ethyl, Pyridin-4-yloxy C₁₆H₂₅N₂O₃Si 345.48 Luminescent Pt complexes
125756-69-6 (Silsesquioxane) Siloxane cage C₁₆H₅₆O₂₀Si₁₆ 1169.63 Silicone polymers

Stability and Reactivity

  • The TBS group in the target compound provides superior steric protection compared to acetoxy or alkoxy substituents, reducing unintended side reactions during synthesis .
  • The benzoyloxy group’s electron-withdrawing nature enhances electrophilicity at the β-lactam carbonyl, facilitating ring-opening reactions for antibiotic derivatives .

Metal Coordination Capabilities

  • Pyridine-substituted analogs (e.g., compound 1 in ) demonstrate utility in platinum-based luminescent assemblies, whereas the benzoyloxy derivative lacks ligand functionality .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry, with key signals at δ 1.0–1.2 ppm (TBS methyl groups) and δ 4.5–5.5 ppm (benzoyloxy protons) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous azetidinones (e.g., (3R,4R)-4-(4-methoxyphenyl)-3-methyl derivatives) .
  • HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., free benzoyl acid or desilylated intermediates) .

What are the challenges in maintaining the stability of the TBS protecting group under varied reaction conditions?

Advanced
The TBS group is sensitive to:

  • Acidic Conditions : Hydrolyzes readily in trifluoroacetic acid (TFA) or HCl, requiring neutral pH during storage and reactions .
  • Nucleophiles : Strong nucleophiles (e.g., Grignard reagents) may displace the silyl ether. Use of bulky bases (e.g., LDA) minimizes this .
  • Storage : Long-term stability requires desiccated storage at –20°C in inert solvents (e.g., acetonitrile), as moisture accelerates degradation .

How does the β-lactam ring influence the compound’s reactivity in nucleophilic ring-opening reactions?

Basic
The β-lactam’s inherent ring strain drives reactivity:

  • Nucleophilic Attack : Reformatsky reagents (e.g., ethyl zinc bromide) open the ring at the carbonyl carbon, forming α-substituted amides. Steric hindrance from the TBS group directs regioselectivity .
  • Reduction : LiAlH4_4 reduces the β-lactam to an azetidine, retaining stereochemistry at C3 and C4 .
  • Oxidation : MnO2_2 oxidizes the benzoyloxy group to a ketone, altering electronic properties for further functionalization .

How do steric and electronic effects influence regioselectivity in nucleophilic substitutions on this azetidinone?

Q. Advanced

  • Steric Effects : The TBS group at C3 shields the adjacent position, favoring nucleophilic attack at C4. For example, benzoylation occurs selectively at C4-OH due to reduced steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., benzoyloxy at C4) activate the β-lactam carbonyl, increasing susceptibility to nucleophilic ring-opening. Substituent electronic profiles are modeled via DFT calculations to predict reaction outcomes .

What are the documented contradictions in reported synthetic yields, and how can they be resolved?

Advanced
Discrepancies in yields (40–85%) arise from:

  • Moisture Sensitivity : Inconsistent anhydrous conditions during silylation reduce yields. Rigorous drying of solvents and reagents is essential .
  • Catalyst Loading : Pd/C hydrogenation efficiency varies with catalyst age. Fresh catalysts and controlled H2_2 pressure improve reproducibility .
  • Resolution Methods : Chiral chromatography vs. enzymatic resolution (e.g., lipase-mediated acyl transfer) yield different enantiomeric ratios. Cross-validation via multiple methods (e.g., NMR, X-ray) resolves ambiguities .

How is this compound utilized in fragment-based drug discovery for β-lactamase inhibitors?

Advanced
The β-lactam core serves as a scaffold for inhibitor design:

  • Crystallographic Screening : Co-crystallization with β-lactamase enzymes (e.g., CTX-M-15) identifies binding modes. The TBS group’s hydrophobicity enhances membrane permeability in bacterial assays .
  • SAR Studies : Modifying the benzoyloxy group to fluorinated analogs improves enzyme affinity (Ki_i < 1 nM) while retaining stability against hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.